5-amino-4-fluoro-2-hydroxybenzonitrile
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Overview
Description
5-amino-4-fluoro-2-hydroxybenzonitrile is an organic compound with the molecular formula C7H5FN2O It is a derivative of benzonitrile, characterized by the presence of amino, fluoro, and hydroxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-4-fluoro-2-hydroxybenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 4-fluoro-2-hydroxybenzonitrile followed by reduction to introduce the amino group. The reaction conditions often involve the use of strong acids and reducing agents under controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
5-amino-4-fluoro-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the amino group or reduce other functional groups present.
Substitution: The fluoro and hydroxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives .
Scientific Research Applications
5-amino-4-fluoro-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-4-fluoro-2-hydroxybenzonitrile involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups can form hydrogen bonds with biological molecules, while the fluoro group can enhance the compound’s stability and reactivity. These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-fluoro-2-hydroxybenzonitrile
- 5-amino-2-fluorobenzonitrile
- 2-fluoro-4-hydroxybenzonitrile
Uniqueness
5-amino-4-fluoro-2-hydroxybenzonitrile is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications .
Properties
CAS No. |
2091279-19-3 |
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Molecular Formula |
C7H5FN2O |
Molecular Weight |
152.13 g/mol |
IUPAC Name |
5-amino-4-fluoro-2-hydroxybenzonitrile |
InChI |
InChI=1S/C7H5FN2O/c8-5-2-7(11)4(3-9)1-6(5)10/h1-2,11H,10H2 |
InChI Key |
QJKPTQNUSWNWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)O)C#N |
Purity |
0 |
Origin of Product |
United States |
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